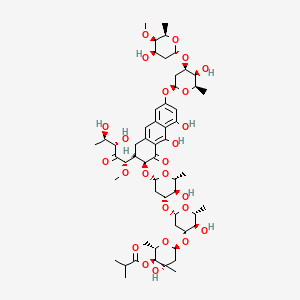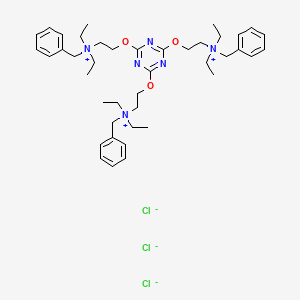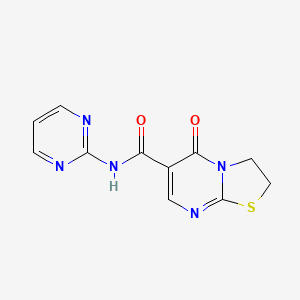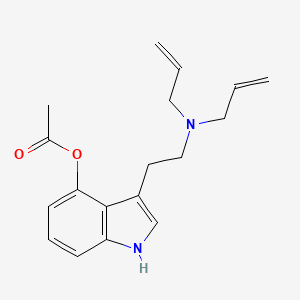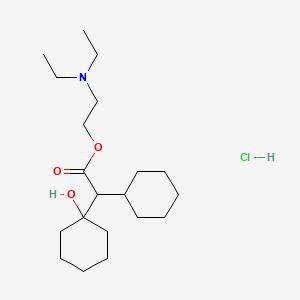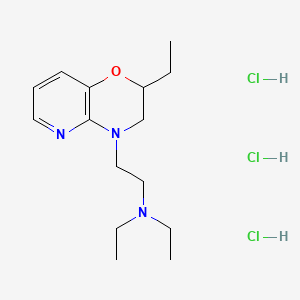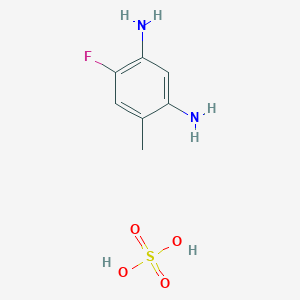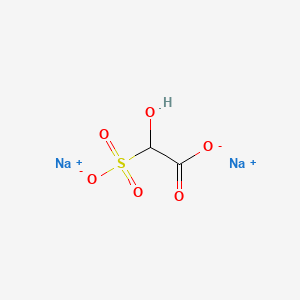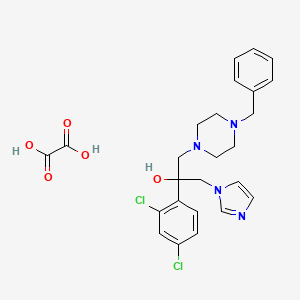
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(N-benzylpiperazino)-2-propanol oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-ジクロロフェニル)-1-(イミダゾール-1-イル)-3-(N-ベンジルピペラジノ)-2-プロパノール オキサレートは、イミダゾール誘導体のクラスに属する合成化合物です。 これらの化合物は、さまざまな生物活性で知られており、医薬品化学において、治療薬の開発によく用いられています。
準備方法
合成経路と反応条件
2-(2,4-ジクロロフェニル)-1-(イミダゾール-1-イル)-3-(N-ベンジルピペラジノ)-2-プロパノール オキサレートの合成には、通常、複数のステップが含まれます。
イミダゾール環の形成: これは、グリオキサール、アンモニア、ホルムアルデヒドを縮合させることで実現できます。
2,4-ジクロロフェニル基の付加: このステップには、イミダゾール環が2,4-ジクロロベンジルクロリドと反応する求核置換反応が含まれます。
N-ベンジルピペラジノ基の導入: これは、通常、中間体がN-ベンジルピペラジンと反応する求核置換反応によって行われます。
オキサレート塩の形成: 最後のステップでは、遊離塩基とシュウ酸を反応させて、オキサレート塩を形成します。
工業生産方法
この化合物の工業生産方法では、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があります。 これには、連続フロー反応器、高度な精製技術、グリーンケミストリーの原則の使用が含まれる場合があります。
化学反応の分析
反応の種類
2-(2,4-ジクロロフェニル)-1-(イミダゾール-1-イル)-3-(N-ベンジルピペラジノ)-2-プロパノール オキサレートは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、酸化されて対応する酸化物を形成することができます。
還元: 還元反応は、アミンまたはアルコールの形成につながる可能性があります。
置換: この化合物は、求核置換反応または求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤がよく使用されます。
置換: 水素化ナトリウム (NaH) や tert-ブトキシドカリウム (KOtBu) などの試薬は、求核置換に使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってケトンまたはカルボン酸が生成される可能性があり、還元によって第1級アミンまたは第2級アミンが生成される可能性があります。
科学研究への応用
化学: 有機合成において、試薬または中間体として使用されます。
生物学: 抗菌性または抗真菌性などの潜在的な生物活性を研究されています。
医学: 抗真菌剤または抗がん剤としての潜在的な治療効果について調査されています。
産業: 新素材の開発や、化学反応における触媒として使用されます。
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including as an antifungal or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
2-(2,4-ジクロロフェニル)-1-(イミダゾール-1-イル)-3-(N-ベンジルピペラジノ)-2-プロパノール オキサレートの作用機序には、特定の分子標的との相互作用が関与します。 これらの標的は、酵素、受容体、または他のタンパク質である可能性があります。 この化合物は、酵素活性を阻害したり、受容体部位をブロックしたり、細胞プロセスを破壊したりすることで、その効果を発揮する可能性があります。
類似の化合物との比較
類似の化合物
- 2-(2,4-ジクロロフェニル)-1-(イミダゾール-1-イル)-3-(N-メチルピペラジノ)-2-プロパノール オキサレート
- 2-(2,4-ジクロロフェニル)-1-(イミダゾール-1-イル)-3-(N-フェニルピペラジノ)-2-プロパノール オキサレート
独自性
2-(2,4-ジクロロフェニル)-1-(イミダゾール-1-イル)-3-(N-ベンジルピペラジノ)-2-プロパノール オキサレートは、官能基の特定の組み合わせによってユニークです。 この組み合わせは、類似の化合物と比較して、異なる生物活性と化学反応性を付与する可能性があります。 たとえば、ピペラジン部分にベンジル基が存在することで、分子標的への結合親和性と全体的な薬物動態特性に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(N-methylpiperazino)-2-propanol oxalate
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(N-phenylpiperazino)-2-propanol oxalate
Uniqueness
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(N-benzylpiperazino)-2-propanol oxalate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the benzyl group in the piperazine moiety, for example, could influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
特性
CAS番号 |
83338-54-9 |
|---|---|
分子式 |
C25H28Cl2N4O5 |
分子量 |
535.4 g/mol |
IUPAC名 |
1-(4-benzylpiperazin-1-yl)-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol;oxalic acid |
InChI |
InChI=1S/C23H26Cl2N4O.C2H2O4/c24-20-6-7-21(22(25)14-20)23(30,17-29-9-8-26-18-29)16-28-12-10-27(11-13-28)15-19-4-2-1-3-5-19;3-1(4)2(5)6/h1-9,14,18,30H,10-13,15-17H2;(H,3,4)(H,5,6) |
InChIキー |
POULGZBZLWLLIS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(CN3C=CN=C3)(C4=C(C=C(C=C4)Cl)Cl)O.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



